Perfluoro(butylcyclohexane)

描述

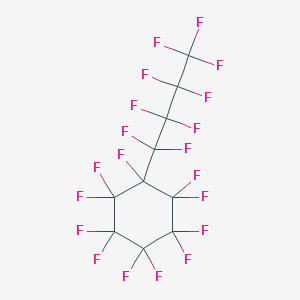

Perfluoro(butylcyclohexane) is a useful research compound. Its molecular formula is C10-F20 and its molecular weight is 500.07 g/mol. The purity is usually 95%.

The exact mass of the compound Perfluoro(butylcyclohexane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluoro(butylcyclohexane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(butylcyclohexane) including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Perfluoro(butylcyclohexane), also known as Oxycyte, is a perfluorinated chemical compound . It is primarily used as an empirical therapeutic oxygen carrier . The primary target of this compound is the body’s tissues that require oxygen .

Mode of Action

Perfluoro(butylcyclohexane) is known for its strong gas-dissolving properties . When used with oxygen, it serves a dual role of healing the tissue as well as imaging . It enhances oxygen delivery to damaged tissues . It can carry oxygen with up to 5 times the efficiency of hemoglobin when used as an intravenous emulsion, making it an effective means of transporting oxygen to tissues and carrying carbon dioxide to the lungs for disposal .

Biochemical Pathways

It is known that multiple pseudomonas species could degrade perfluorochemicals particularly perfluoroalkyl acids under aerobic condition . Acidimicrobium sp. degraded perfluoroalkyl acids anaerobically in the presence of electron donors . A mixed Pseudomonas culture was more effective than pure cultures .

Pharmacokinetics

It is known that it has a favorable risk-benefit profile for its potential indications .

Result of Action

The result of the action of perfluoro(butylcyclohexane) is the enhanced delivery of oxygen to damaged tissues . This can be particularly beneficial in conditions such as traumatic brain injury and acute ischemic stroke .

Action Environment

It is known that it is a component of the empirical therapeutic oxygen carrier called oxycyte . It is designed to enhance oxygen delivery to damaged tissues .

生化分析

Biochemical Properties

Perfluoro(butylcyclohexane) is known for its strong gas-dissolving properties which, when used with oxygen, serve a dual role of healing the tissue as well as imaging It interacts with various biomolecules, including enzymes and proteins, to exert its effects

Cellular Effects

Perfluoro(butylcyclohexane) influences cell function by enhancing oxygen delivery to damaged tissues . It can impact cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms are still being studied.

Molecular Mechanism

The molecular mechanism of action of perfluoro(butylcyclohexane) involves its ability to carry oxygen with up to 5 times the efficiency of hemoglobin when used as an intravenous emulsion . This makes it an effective means of transporting oxygen to tissues and carrying carbon dioxide to the lungs for disposal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluoro(butylcyclohexane) have been observed over time. It has been shown to have a favorable risk-benefit profile for its potential indications

Dosage Effects in Animal Models

The effects of perfluoro(butylcyclohexane) in animal models vary with different dosages. While specific threshold effects and potential toxic or adverse effects at high doses are still being investigated, it has been used successfully in various studies .

Metabolic Pathways

Perfluoro(butylcyclohexane) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched.

Transport and Distribution

Perfluoro(butylcyclohexane) is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

生物活性

Perfluoro(butylcyclohexane) (PFBCH) is a perfluorocarbon compound that has garnered attention for its unique properties and potential applications in biological systems. This article explores the biological activity of PFBCH, focusing on its physicochemical characteristics, therapeutic applications, and the implications of its use in various medical contexts.

PFBCH is characterized by its hydrophobic and lipophobic nature, which affects its interaction with biological systems. The compound is part of a class of perfluorocarbons (PFCs) known for their ability to dissolve gases, particularly oxygen and carbon dioxide. This property makes PFBCH an attractive candidate for applications in oxygen delivery and therapeutic interventions.

Key Properties:

- Molecular Formula: C10F20

- Molecular Weight: 500 g/mol

- Density: Approximately 1.8 g/cm³

- Solubility: High solubility for gases, low solubility in water

The mechanism by which PFBCH exerts its biological effects primarily revolves around its ability to enhance oxygen transport in tissues. PFCs like PFBCH can dissolve significant amounts of oxygen, thereby improving tissue oxygenation under conditions such as ischemia or hypoxia. This property has been leveraged in various therapeutic settings, including trauma and critical care.

3.1 Oxygen Delivery

PFBCH has been utilized in formulations aimed at improving oxygen delivery to tissues. In animal studies, PFBCH emulsions demonstrated enhanced oxygen transport capabilities, which are critical during states of reduced blood flow or gas exchange inefficiencies.

- Case Study: In a swine model of decompression sickness (DCS), intravenous administration of Oxycyte (a PFC emulsion containing PFBCH) resulted in improved tissue oxygenation and reduced mortality rates compared to control groups receiving saline .

3.2 Neuroprotection

Research indicates that PFBCH may have neuroprotective effects, particularly in models of traumatic brain injury (TBI). Studies have shown that PFCs can increase brain perfusion and oxygen tension, leading to improved outcomes following cerebral ischemia.

- Example Findings:

4. Safety Profile and Side Effects

Despite the beneficial effects associated with PFBCH, safety concerns have been noted. Studies have reported instances of thrombocytopenia (a decrease in platelet count) following the administration of perfluorocarbon emulsions. This effect may be exacerbated in the context of systemic inflammation or trauma.

Safety Observations:

- Transient thrombocytopenia was observed in baboon models following PFC infusion .

- The interaction between PFCs and inflammatory responses can lead to increased bleeding risks and complications during treatment .

5. Comparative Analysis of Perfluorocarbon Compounds

To better understand the unique aspects of PFBCH compared to other perfluorocarbons, a comparison table is provided below:

| Compound | Oxygen Solubility | Molecular Weight | Clinical Applications |

|---|---|---|---|

| Perfluoro(butylcyclohexane) | High | 500 g/mol | Oxygen delivery, neuroprotection |

| Perfluorodecalin | Very High | 400 g/mol | Blood substitute, gas exchange enhancement |

| Perfluorooctyl bromide | Moderate | 400 g/mol | Imaging agent |

科学研究应用

Oxygen Delivery Systems

Perfluoro(butylcyclohexane) is primarily utilized in medical applications for its ability to dissolve and transport oxygen. It has been incorporated into formulations designed for:

- Wound Healing : PFCs can be used in topical applications to enhance oxygen delivery to the skin, aiding in the treatment of wounds, burns, and various dermatological conditions like psoriasis and acne. Compositions containing PFCs have shown efficacy in improving skin appearance and firmness by continuously delivering oxygen to tissues at controlled rates .

- Traumatic Brain Injury (TBI) : Research indicates that PFCs can support brain function by increasing brain perfusion and oxygen tension following TBI. Studies have demonstrated that PFCs can enhance cognitive recovery and reduce neuronal cell loss when administered shortly after injury . However, they may also induce transient thrombocytopenia, which necessitates careful monitoring during treatment .

- Spinal Cord Injury : In animal models, PFC emulsions like Oxycyte have been shown to improve outcomes following spinal cord injuries by enhancing tissue oxygenation and reducing damage . These compounds have been effective in decreasing mortality rates in swine models of decompression sickness (DCS) by improving gas exchange and maintaining oxygen transport under low-flow conditions .

Imaging Techniques

PFCs are also employed in advanced imaging techniques:

- 19F MRI : The intrinsic properties of PFCs make them suitable for use as contrast agents in 19F magnetic resonance imaging (MRI). Recent studies have developed perfluorocarbon-loaded mesoporous silica nanoparticles that serve as high-contrast imaging probes. These nanoparticles allow for enhanced detection of oxygen levels within biological systems, facilitating better monitoring of tissue health and disease progression .

Treatment of Infections

PFC emulsions have been investigated for their potential to alleviate hypoxia during severe infections. In studies involving sickle cell anemia models infected with Streptococcus pneumoniae, intravenous administration of PFCs improved survival rates by modulating pulmonary inflammation without enhancing bacterial clearance . This suggests a dual role for PFCs in both supporting oxygenation and managing inflammatory responses during infection.

Cosmetic Dermatology

In cosmetic applications, perfluoro(butylcyclohexane) is included in formulations aimed at improving skin aesthetics. Its ability to deliver oxygen effectively helps reduce the appearance of fine lines, wrinkles, and other signs of aging. Clinical studies have reported significant improvements in skin texture and reduced severity of wrinkles following regular application of PFC-containing products over several weeks .

Summary of Properties

The following table summarizes key properties and applications of perfluoro(butylcyclohexane):

| Property/Application | Description |

|---|---|

| Oxygen Solubility | High capacity for dissolving oxygen, making it effective for therapeutic use |

| Biocompatibility | Non-toxic and biologically inert; suitable for medical applications |

| Imaging Agent | Used as a contrast agent in 19F MRI for monitoring tissue oxygen levels |

| Wound Healing | Enhances oxygen delivery to improve healing outcomes |

| Neuroprotection | Supports recovery from traumatic brain injuries by improving brain perfusion |

| Cosmetic Applications | Used in skincare products to improve skin appearance and reduce signs of aging |

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(4(16,17)7(22,23)9(26,27)10(28,29)30)2(12,13)5(18,19)8(24,25)6(20,21)3(1,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZGMFAUFIVEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190838 | |

| Record name | Perfluorobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-60-7 | |

| Record name | Perfluoro(butylcyclohexane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key physicochemical properties of Perfluoro(butylcyclohexane) that make it relevant for industrial applications?

A1: Perfluoro(butylcyclohexane), often abbreviated as BCH, exhibits several noteworthy physicochemical properties [, , ]:

Q2: The provided research focuses on separating Perfluoro(butylcyclohexane) from mixtures arising from decalin or naphthalene fluorination. Why is efficient separation crucial?

A2: Efficient separation of Perfluoro(butylcyclohexane) from other fluorinated compounds like cis- and trans-perfluorodecalin is essential for several reasons [, ]:

Q3: The research utilizes techniques like differential scanning calorimetry and analysis of binary and ternary systems. How do these methods contribute to our understanding of Perfluoro(butylcyclohexane)?

A3: The research employed several analytical techniques to study Perfluoro(butylcyclohexane) [, ]:

Q4: The research highlights the determination of "excess molar volume" for mixtures containing Perfluoro(butylcyclohexane). What is the significance of this parameter?

A4: Excess molar volume is a key thermodynamic property that reflects the non-ideal behavior of mixtures [, ]. Determining the excess molar volume for mixtures of Perfluoro(butylcyclohexane) with other components helps in:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。